molecular formula C20H23NO5S B15153491 2-Methylpropyl [(4-methylphenyl)sulfonyl](2-oxo-2-phenylethyl)carbamate

2-Methylpropyl [(4-methylphenyl)sulfonyl](2-oxo-2-phenylethyl)carbamate

Katalognummer: B15153491
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: CQYLSDPFUYNDAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate is a synthetic organic compound It is characterized by its complex molecular structure, which includes a carbamate group, a sulfonyl group, and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate typically involves multiple steps:

    Formation of the Carbamate Group: This can be achieved by reacting an appropriate amine with a chloroformate or carbamoyl chloride under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate: Lacks the 2-methylpropyl group.

    2-methylpropyl N-(benzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate: Lacks the 4-methyl group on the benzene ring.

    2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(phenylethyl)carbamate: Lacks the oxo group on the phenylethyl moiety.

Uniqueness

The uniqueness of 2-methylpropyl N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)carbamate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C20H23NO5S

Molekulargewicht

389.5 g/mol

IUPAC-Name

2-methylpropyl N-(4-methylphenyl)sulfonyl-N-phenacylcarbamate

InChI

InChI=1S/C20H23NO5S/c1-15(2)14-26-20(23)21(13-19(22)17-7-5-4-6-8-17)27(24,25)18-11-9-16(3)10-12-18/h4-12,15H,13-14H2,1-3H3

InChI-Schlüssel

CQYLSDPFUYNDAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=CC=C2)C(=O)OCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.